N-allyl-1-benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-1-benzofuran-2-carboxamide typically involves the reaction of a benzofuran substrate with an allyl amine under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For example, benzofuran substrate (0.15 mmol), (hetero)aryl iodide (3.0 equivalents), palladium acetate (5 mol%), silver acetate (1.5 equivalents), and sodium acetate (1 equivalent) are dissolved in cyclopentyl methyl ether (0.5 M) and heated at 110°C under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-allyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with different substituents.
Scientific Research Applications
N-allyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some substituted benzofurans have been shown to inhibit cell growth in various cancer cell lines by interfering with cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
- N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide
- N-(1-naphthyl)-1-benzofuran-2-carboxamide
- N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide
- N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Uniqueness: N-allyl-1-benzofuran-2-carboxamide is unique due to its allyl group, which can participate in various chemical reactions, providing a versatile platform for further functionalization. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-prop-2-enyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCXFNBNHILJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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